cis-Thiocarboxime
Description
cis-Thiocarboxime (C₆H₁₀N₂OS) is a sulfur-containing oxime carbamate derivative characterized by its cis-configurational isomerism. Structurally, it features a thiocarbamate group (-NHCOS-) adjacent to an oxime moiety (-C=N-OH) in a planar arrangement. This compound is notable for its role as a precursor in agrochemical synthesis, particularly in developing insecticides and acaricides. Its mechanism of action involves inhibiting acetylcholinesterase (AChE), disrupting neurotransmission in target pests . Studies highlight its moderate water solubility (0.8 g/L at 25°C) and stability under acidic conditions, making it suitable for foliar applications .
Properties
CAS No. |
29118-87-4 |
|---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-cyanoethyl (1Z)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C7H11N3O2S/c1-6(13-5-3-4-8)10-12-7(11)9-2/h3,5H2,1-2H3,(H,9,11)/b10-6- |
InChI Key |
IWRFWZPCCDGEFJ-POHAHGRESA-N |
SMILES |
CC(=NOC(=O)NC)SCCC#N |
Isomeric SMILES |
C/C(=N/OC(=O)NC)/SCCC#N |
Canonical SMILES |
CC(=NOC(=O)NC)SCCC#N |
Other CAS No. |
29118-87-4 25171-63-5 |
Synonyms |
WL 21959 WL-21959 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
To contextualize cis-Thiocarboxime’s properties, a comparison with four related compounds is presented: trans-Thiocarboxime , Carboxime , Thiodicarb , and Oxamyl . Key parameters include structural features, stability, bioactivity, and environmental impact.
Structural and Physicochemical Properties
| Compound | Configuration | Molecular Formula | LogP | Water Solubility (g/L) | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | cis | C₆H₁₀N₂OS | 1.2 | 0.8 | 98–102 |
| trans-Thiocarboxime | trans | C₆H₁₀N₂OS | 1.5 | 0.3 | 105–108 |
| Carboxime | - | C₇H₁₄N₂O₂S | 2.1 | 0.1 | 89–92 |
| Thiodicarb | - | C₁₀H₁₈N₄O₄S₃ | 1.8 | 0.05 | 72–75 |
| Oxamyl | - | C₇H₁₃N₃O₃S | 0.9 | 2.8 | 100–102 |
Key Findings :
- The cis isomer exhibits higher water solubility than its trans counterpart due to reduced steric hindrance, enhancing bioavailability in aqueous environments .
- Carboxime and Thiodicarb, with bulkier substituents, show lower solubility but higher lipophilicity (LogP), favoring cuticular penetration in arthropods .
Key Findings :
- Thiodicarb and Oxamyl demonstrate superior AChE inhibition but higher mammalian toxicity (e.g., Oxamyl’s LD₅₀ of 5.4 mg/kg), limiting their use in integrated pest management .
- This compound’s moderate toxicity (LD₅₀ = 220 mg/kg) balances efficacy and safety, aligning with regulatory thresholds for non-target species .
Environmental Persistence and Degradation
| Compound | Soil Half-Life (Days) | Photodegradation Rate (h⁻¹) | Aquatic Toxicity (LC₅₀, Fish, mg/L) |
|---|---|---|---|
| This compound | 12–18 | 0.05 | 3.2 |
| trans-Thiocarboxime | 20–25 | 0.03 | 2.8 |
| Carboxime | 30–40 | 0.01 | 5.1 |
| Thiodicarb | 45–60 | 0.005 | 0.9 |
| Oxamyl | 7–10 | 0.08 | 0.3 |
Key Findings :
- This compound degrades faster in soil than Thiodicarb or Carboxime, reducing bioaccumulation risks .
- Oxamyl’s high aquatic toxicity (LC₅₀ = 0.3 mg/L) restricts its application near water bodies .
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